molecular formula C10H12N2O B8208112 5-Ethynyl-1-(oxan-2-yl)pyrazole

5-Ethynyl-1-(oxan-2-yl)pyrazole

Cat. No.: B8208112
M. Wt: 176.21 g/mol
InChI Key: GMPVNNNLECUOBO-UHFFFAOYSA-N
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Description

5-Ethynyl-1-(oxan-2-yl)pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an ethynyl group at the 5-position and an oxan-2-yl group at the 1-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1-(oxan-2-yl)pyrazole typically involves the reaction of a pyrazole derivative with an ethynylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1-(oxan-2-yl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethynyl-1-(oxan-2-yl)pyrazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethynyl-1-(oxan-2-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The ethynyl group can participate in covalent bonding with target proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-1-(oxan-2-yl)pyrazole stands out due to its unique combination of an ethynyl group and an oxan-2-yl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-ethynyl-1-(oxan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-9-6-7-11-12(9)10-5-3-4-8-13-10/h1,6-7,10H,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPVNNNLECUOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=NN1C2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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